

# Mivebresib vs. OTX015: A Preclinical Comparison in Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Mivebresib |           |
| Cat. No.:            | B609072    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Bromodomain and Extra-Terminal (BET) proteins has emerged as a promising therapeutic strategy in oncology, particularly for hematological malignancies. BET inhibitors disrupt the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes such as MYC. This guide provides a comparative overview of two prominent BET inhibitors, **Mivebresib** (ABBV-075) and OTX015 (Birabresib), based on available preclinical data in lymphoma models.

## **Executive Summary**

Both **Mivebresib** and OTX015 are potent, orally bioavailable BET inhibitors with demonstrated preclinical activity in various lymphoma subtypes. They function by competitively binding to the bromodomains of BET proteins, primarily BRD4, which leads to the suppression of oncogenic transcriptional programs. While both drugs impact the MYC pathway, OTX015 has also been shown to modulate the NF-kB and JAK/STAT signaling pathways. Head-to-head preclinical comparisons are limited; however, this guide consolidates the existing data to aid researchers in understanding their respective profiles.

## Data Presentation In Vitro Potency and Activity

The following tables summarize the in vitro potency and anti-proliferative activity of **Mivebresib** and OTX015 in various cancer cell lines, with a focus on lymphoma.



Table 1: Binding Affinity and Potency

| Compound                 | Target              | Assay Type             | Potency (nM) | Reference |
|--------------------------|---------------------|------------------------|--------------|-----------|
| Mivebresib<br>(ABBV-075) | BRD4                | Ki                     | 1.5          | [1]       |
| Mivebresib<br>(ABBV-075) | BRD2/BRD-T          | Ki                     | 1-2.2        | [2]       |
| Mivebresib<br>(ABBV-075) | BRD3                | Ki                     | 12.2         | [2]       |
| OTX015<br>(Birabresib)   | BRD2, BRD3,<br>BRD4 | EC50 (Cell-free)       | 10-19        | [3][4]    |
| OTX015<br>(Birabresib)   | BRD2, BRD3,<br>BRD4 | IC50 (Binding to AcH4) | 92-112       | [3]       |

Table 2: Anti-Proliferative Activity in Lymphoma Cell Lines



| Compound                 | Lymphoma<br>Subtype                          | Cell Line(s)                               | IC50/GI50 (nM)                       | Reference |
|--------------------------|----------------------------------------------|--------------------------------------------|--------------------------------------|-----------|
| OTX015<br>(Birabresib)   | Mature B-cell<br>Lymphoid<br>Tumors          | Large panel                                | Median IC50:<br>Large panel 240      |           |
| OTX015<br>(Birabresib)   | Diffuse Large B-<br>cell Lymphoma<br>(DLBCL) | Not specified                              | Median IC50:<br>192                  | [5]       |
| OTX015<br>(Birabresib)   | Splenic Marginal<br>Zone Lymphoma<br>(SMZL)  | Not specified                              | Median IC50:<br>lot specified<br>165 |           |
| OTX015<br>(Birabresib)   | Multiple<br>Myeloma (MM)                     | Not specified                              | Median IC50:<br>449                  | [5]       |
| OTX015<br>(Birabresib)   | Mantle Cell<br>Lymphoma<br>(MCL)             | Granta519                                  | >10,000                              | [6]       |
| Mivebresib<br>(ABBV-075) | Non-Hodgkin<br>Lymphoma                      | Not specified Robust single agent activity |                                      | [7][8]    |
| Mivebresib<br>(ABBV-075) | Diffuse Large B-<br>cell Lymphoma<br>(DLBCL) | Not specified                              | Induces<br>apoptosis                 | [9]       |

Note: Direct head-to-head IC50 comparisons in the same lymphoma cell lines are not readily available in the public domain. The data presented is a compilation from various studies.

#### In Vivo Efficacy in Lymphoma Xenograft Models

Table 3: Summary of In Vivo Studies



| Compound                 | Lymphoma<br>Model                                              | Mouse<br>Strain | Dosage                  | Key<br>Findings                                                       | Reference |
|--------------------------|----------------------------------------------------------------|-----------------|-------------------------|-----------------------------------------------------------------------|-----------|
| OTX015<br>(Birabresib)   | Mantle Cell<br>Lymphoma<br>(REC1<br>xenograft)                 | NOD-Scid        | 50 mg/kg,<br>once daily | 2-fold decrease in tumor volume compared to control.                  | [6]       |
| OTX015<br>(Birabresib)   | Diffuse Large<br>B-cell<br>Lymphoma<br>(SU-DHL-2<br>xenograft) | Not specified   | 50 mg/kg/day            | Strong in vivo activity, especially in combination with other agents. | [10]      |
| Mivebresib<br>(ABBV-075) | Diffuse Large<br>B-cell<br>Lymphoma                            | Not specified   | Not specified           | Comparable or superior efficacy to standard of care agents.           | [2][7]    |

## **Mechanism of Action and Signaling Pathways**

Both **Mivebresib** and OTX015 exert their anti-tumor effects by inhibiting BET proteins, which act as epigenetic "readers." This inhibition prevents the recruitment of transcriptional machinery to key gene promoters and enhancers, leading to the downregulation of oncogenic gene expression.

A primary target for both inhibitors is the MYC oncogene, a critical driver in many lymphomas. [3][11][12] Downregulation of MYC leads to cell cycle arrest and apoptosis.

OTX015 has been shown to have a broader impact on signaling pathways crucial for lymphoma cell survival.[13][14] Studies have demonstrated its ability to downregulate components of the NF-kB, Toll-like receptor (TLR), and JAK/STAT pathways.[13][14] This multipronged attack may contribute to its efficacy in various B-cell malignancies. The effect of **Mivebresib** on these specific pathways in lymphoma has been less extensively detailed in the available literature.





Click to download full resolution via product page

Caption: Signaling pathways affected by Mivebresib and OTX015.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of experimental protocols used in the evaluation of **Mivebresib** and OTX015 in lymphoma models.



### **In Vitro Proliferation Assays**

- Cell Lines: A wide panel of human lymphoma cell lines are used, including those derived from DLBCL, MCL, SMZL, and MM.[5][13]
- Drug Treatment: Cells are typically seeded in 96-well plates and treated with a range of concentrations of the BET inhibitor or DMSO as a vehicle control.
- Assay: Cell viability is commonly assessed after 72 hours of incubation using colorimetric assays such as MTT or luminescence-based assays like CellTiter-Glo.
- Data Analysis: IC50 or GI50 values are calculated from dose-response curves using appropriate software.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. abmole.com [abmole.com]
- 8. Mivebresib | Apoptosis | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Mivebresib vs. OTX015: A Preclinical Comparison in Lymphoma Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609072#mivebresib-vs-otx015-in-preclinical-models-of-lymphoma]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com